REACTION_SMILES
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[CH2:19]1[CH2:20][O:21][CH2:22][CH2:23][NH:24]1.[CH3:1][N:2]1[CH2:3][CH2:4][CH2:5][C:6]1=[O:7].[CH3:26][CH2:27][O:28][C:29](=[O:30])[CH3:31].[F:8][c:9]1[cH:10][c:11]2[c:15]([cH:16][cH:17]1)[C:14](=[O:18])[CH2:13][CH2:12]2.[OH2:25]>>[c:9]1([N:24]2[CH2:19][CH2:20][O:21][CH2:22][CH2:23]2)[cH:10][c:11]2[c:15]([cH:16][cH:17]1)[C:14](=[O:18])[CH2:13][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2cc(F)ccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1CCc2cc(N3CCOCC3)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |